molecular formula C13H10ClNO3S B2784759 {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol CAS No. 66949-31-3

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol

Cat. No. B2784759
CAS RN: 66949-31-3
M. Wt: 295.74
InChI Key: AITRBTUHXBDRBZ-UHFFFAOYSA-N
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Description

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol (CPSN) is an organic compound composed of a nitro group, a thiol group, and a phenyl group. It is a colorless solid that is soluble in many organic solvents. CPSN has been studied extensively in the laboratory and has been found to possess a variety of properties, from being an effective antioxidant to being used as a potential drug candidate.

Scientific Research Applications

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol has been studied extensively in the laboratory and has been found to possess a variety of properties. It has been used in studies of its antioxidant activity, its ability to reduce inflammation, its anti-cancer properties, and its potential to be used as a drug candidate. It has also been used in studies of its ability to inhibit the growth of bacteria, its ability to inhibit the growth of fungi, and its anti-viral activity.

Mechanism of Action

The exact mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol is not yet fully understood. However, it is believed that the compound acts by binding to and inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of cyclooxygenase, which is an enzyme involved in the synthesis of prostaglandins, and it has also been found to inhibit the activity of lipoxygenase, which is an enzyme involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol has been found to have a number of biochemical and physiological effects. It has been found to have antioxidant activity, anti-inflammatory activity, anti-cancer activity, anti-bacterial activity, anti-fungal activity, and anti-viral activity. In addition, it has been found to have the ability to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol has several advantages for laboratory experiments. It is relatively easy to synthesize, it has a wide range of applications, and it is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not very soluble in most organic solvents. In addition, it can be toxic and can cause irritation to the skin and eyes.

Future Directions

The potential applications of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol are vast, and there are many potential future directions for research. One potential direction is to further explore its anti-cancer properties, as it has been found to have some potential in this area. Another potential direction is to further explore its anti-inflammatory and anti-bacterial properties, as these could be beneficial in treating a variety of diseases. Additionally, further research could be done to explore its potential use as a drug candidate, as it has been found to have some potential in this area as well. Finally, further research could be done to explore its ability to modulate the activity of certain enzymes, as this could have implications for a variety of diseases.

Synthesis Methods

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol can be synthesized using a variety of methods. One method involves the reaction of a 4-chlorophenylsulfanyl chloride and a 5-nitrophenylmethanol. The reaction is carried out in a reaction vessel at room temperature and is catalyzed by a base such as potassium carbonate. The reaction is completed in approximately two hours, and the resulting product is purified by column chromatography.

properties

IUPAC Name

[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITRBTUHXBDRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol

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